molecular formula C12H16ClF2NO B1398238 4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride CAS No. 1220035-52-8

4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride

Cat. No.: B1398238
CAS No.: 1220035-52-8
M. Wt: 263.71 g/mol
InChI Key: WZRSWFCMCDCHCP-UHFFFAOYSA-N
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Description

4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a 2,6-difluorobenzyl group, which contributes to its distinct chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2,6-difluorobenzyl chloride and piperidine.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the chloride ion in 2,6-difluorobenzyl chloride with the piperidine nitrogen atom. This reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile at room temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, aprotic solvents (e.g., dichloromethane, acetonitrile)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes

  • Reduction Products: Alcohols, amines

  • Substitution Products: Various substituted benzyl derivatives

Scientific Research Applications

4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms on the benzyl ring can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Fluorinated benzyl compounds

  • Other piperidine-based drugs

Uniqueness: 4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride stands out due to its unique combination of the piperidine ring and the 2,6-difluorobenzyl group. This combination provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable in various applications.

Properties

IUPAC Name

4-[(2,6-difluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRSWFCMCDCHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220035-52-8
Record name Piperidine, 4-[(2,6-difluorophenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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